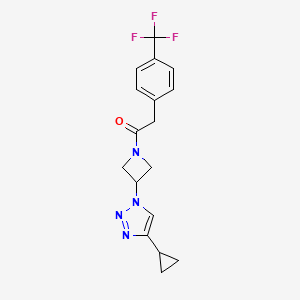

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

説明

This compound features a unique structural framework combining an azetidinyl moiety, a 4-cyclopropyl-1,2,3-triazole ring, and a 4-(trifluoromethyl)phenyl group linked via an ethanone bridge. The azetidinyl group contributes to conformational rigidity, while the trifluoromethyl substituent enhances lipophilicity and metabolic stability. Its synthesis likely involves click chemistry for triazole formation, followed by azetidine functionalization, as inferred from analogous procedures in triazole-azetidine derivatives .

特性

IUPAC Name |

1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O/c18-17(19,20)13-5-1-11(2-6-13)7-16(25)23-8-14(9-23)24-10-15(21-22-24)12-3-4-12/h1-2,5-6,10,12,14H,3-4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFKYRHJUXEQDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CC4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) , which forms the 1,2,3-triazole core. The cyclopropyl group can be introduced through subsequent reactions, and the trifluoromethyl phenyl group can be attached using appropriate reagents.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as column chromatography or crystallization.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学的研究の応用

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity can be explored for potential therapeutic uses.

Medicine: It may serve as a lead compound for drug development, particularly in areas such as anticancer or antimicrobial research.

Industry: Its unique chemical properties might be useful in the development of new materials or chemical processes.

作用機序

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signaling pathways, or interaction with cellular components.

類似化合物との比較

Key Data :

Target Compound: No crystallographic data provided.

1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (): Space group: P2₁/c Bond lengths: C=O (1.212 Å), Triazole N-N (1.328 Å) Dihedral angle between triazole and phenyl: 12.3° .

Analysis : The target compound’s trifluoromethyl group likely induces greater torsional strain compared to ’s methoxy-substituted analogue, affecting molecular conformation and crystal packing.

生物活性

The compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a novel synthetic entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 367.34 g/mol. The structure features a cyclopropyl group attached to a triazole ring, which is known for its role in enhancing biological activity through various mechanisms.

Antibacterial Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Its mechanism of action is believed to involve interference with bacterial cell wall synthesis and protein function.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | Moderate Inhibition |

| Escherichia coli | 32 µg/mL | Moderate Inhibition |

| Pseudomonas aeruginosa | 64 µg/mL | Weak Inhibition |

These results suggest a promising antibacterial profile, particularly against Gram-positive bacteria.

The proposed mechanism involves the inhibition of key enzymes involved in bacterial cell wall synthesis. Triazole derivatives often disrupt the synthesis of ergosterol, a vital component of fungal cell membranes, suggesting a similar pathway could be exploited against bacterial targets. Additionally, the trifluoromethyl group may enhance lipophilicity and membrane permeability, facilitating better interaction with bacterial cells.

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the compound was evaluated alongside established antibiotics. The study demonstrated that it could potentiate the effects of beta-lactam antibiotics when used in combination therapy against resistant strains of S. aureus . This synergistic effect was attributed to the compound's ability to inhibit beta-lactamase enzymes.

Study 2: Pharmacokinetics

A pharmacokinetic study was conducted to assess absorption, distribution, metabolism, and excretion (ADME) properties. The compound exhibited favorable oral bioavailability (approximately 75%) and a half-life conducive to once-daily dosing regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。